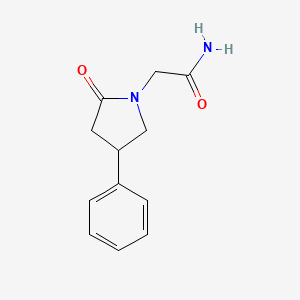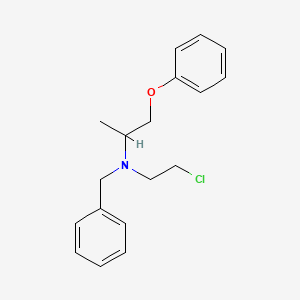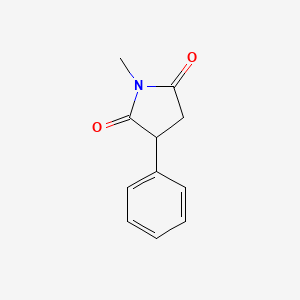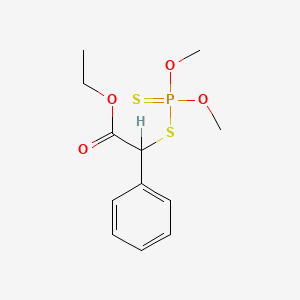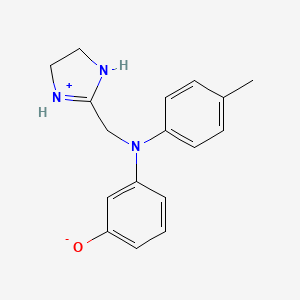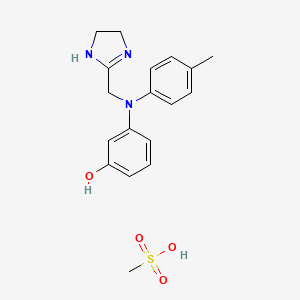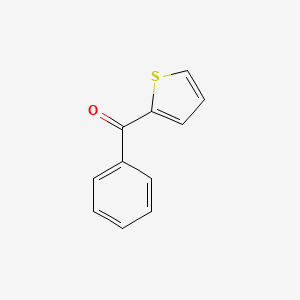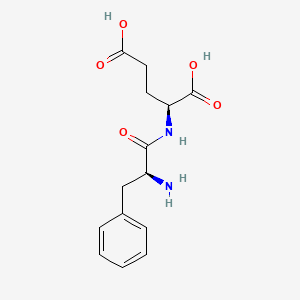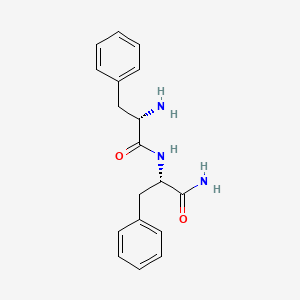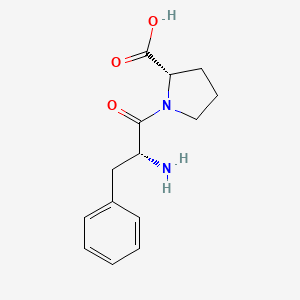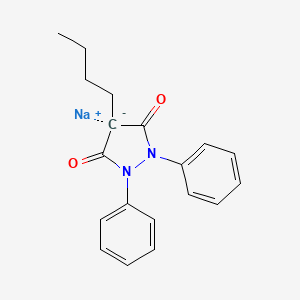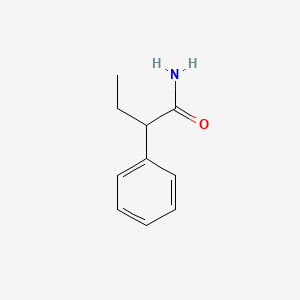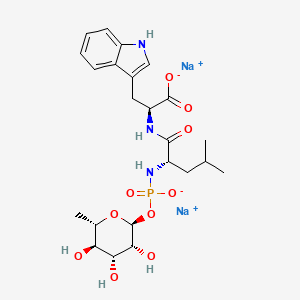
Phosphoramidon disodique
Vue d'ensemble
Description
Phosphoramidon Disodium Salt est un puissant inhibiteur des métalloprotéinases, enzymes qui nécessitent des ions métalliques tels que le zinc ou le cobalt pour leur activité catalytique . Il est largement utilisé dans la recherche biochimique pour étudier le rôle des métalloprotéinases dans divers processus biologiques .
Applications De Recherche Scientifique
Phosphoramidon Disodium Salt has a wide range of scientific research applications, including:
Mécanisme D'action
Phosphoramidon Disodium Salt exerts its effects by inhibiting metalloproteinases, specifically neutral endopeptidase (neprilysin) and endothelin-converting enzyme . It binds to the active site of these enzymes, preventing the conversion of substrates such as big endothelin-1 to endothelin-1 . This inhibition leads to increased levels of substrates and decreased levels of products, affecting various physiological processes .
Activité Biologique
Phosphoramidon disodium has been studied for its effects on various biological processes, including cell proliferation, cell differentiation, and apoptosis. It has also been studied for its effects on the expression of various genes and proteins.
Biochemical and Physiological Effects
Phosphoramidon disodium has been studied for its effects on various biochemical and physiological processes, including metabolism, oxidative stress, and inflammation. It has also been studied for its effects on the expression of various genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoramidon disodium has several advantages for lab experiments, including its ability to inhibit endopeptidases, its nonspecific inhibitory effect on other proteases, and its ability to affect various biological processes. However, it also has some limitations, including its potential to cause cytotoxicity and its potential to interfere with other biochemical and physiological processes.
Orientations Futures
In the future, Phosphoramidon disodium could be used to study the effects of enzyme inhibition on various biological processes. It could also be used to study the effects of Phosphoramidon disodium on the expression of various genes and proteins. Additionally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various biochemical and physiological processes, such as metabolism, oxidative stress, and inflammation. Furthermore, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on various pharmacological processes, such as enzyme inhibition, receptor binding, and signal transduction. Finally, Phosphoramidon disodium could be used to study the effects of Phosphoramidon disodium on drug delivery and drug targeting.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Phosphoramidon Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits immunoreactive-endothelin (IR-ET) release by 10-20% and increases IR-CTF levels in porcine aortic endothelial cells . These results suggest that Phosphoramidon Disodium Salt reduces the IR-ET release by affecting the conversion of big ET-1 to ET-1 .
Cellular Effects
Phosphoramidon Disodium Salt has profound effects on various types of cells and cellular processes. In cultured endothelial cells, it inhibits the increase of ET-1 and the C-terminal fragment (CTF) of big ET-1. Phosphoramidon Disodium Salt increases big ET-1 secretion . This indicates that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Phosphoramidon Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .
Méthodes De Préparation
Le Phosphoramidon Disodium Salt est synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés spécifiques et l'incorporation d'un groupe phosphoramidate. La voie de synthèse implique généralement les étapes suivantes :
Couplage des Acides Aminés: L'étape initiale implique le couplage de la leucine et du tryptophane pour former un dipeptide.
Phosphorylation: Le dipeptide est ensuite phosphorylé pour introduire le groupe phosphoramidate.
Purification: Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, assurant un rendement élevé et une pureté optimale .
Analyse Des Réactions Chimiques
Le Phosphoramidon Disodium Salt subit diverses réactions chimiques, notamment:
Inhibition des Métalloprotéinases: Il inhibe les métalloprotéinases en se liant au site actif de l'enzyme, empêchant l'accès du substrat.
Les réactifs et conditions courants utilisés dans ces réactions incluent l'eau, le méthanol et le DMSO comme solvants . Les principaux produits formés à partir de ces réactions incluent le phosphoryl-L-leucyl-L-tryptophane .
Applications de la Recherche Scientifique
Le Phosphoramidon Disodium Salt a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Il est utilisé comme un outil pour étudier les mécanismes catalytiques des métalloprotéinases.
Industrie: Il est utilisé dans le développement d'inhibiteurs enzymatiques pour diverses applications industrielles.
Mécanisme d'Action
Le Phosphoramidon Disodium Salt exerce ses effets en inhibant les métalloprotéinases, notamment la néprilysine (NEP) et l'enzyme de conversion de l'endothėline (ECE) . Il se lie au site actif de ces enzymes, empêchant la conversion de substrats tels que la grosse endothėline-1 en endothėline-1 . Cette inhibition entraîne une augmentation des niveaux de substrats et une diminution des niveaux de produits, affectant divers processus physiologiques .
Comparaison Avec Des Composés Similaires
Le Phosphoramidon Disodium Salt est unique en son genre en ce qu'il inhibe plusieurs métalloprotéinases, notamment la néprilysine et l'enzyme de conversion de l'endothėline . Des composés similaires incluent:
Bestatine: Un inhibiteur des aminopeptidases.
Thiorphan: Un inhibiteur spécifique de la néprilysine.
Captopril: Un inhibiteur de l'enzyme de conversion de l'angiotensine.
Le Phosphoramidon Disodium Salt se démarque par son inhibition à large spectre des métalloprotéinases, ce qui en fait un outil précieux dans la recherche biochimique .
Propriétés
IUPAC Name |
disodium;(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[oxido-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]pentanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/q;2*+1/p-2/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKHVXFOYFBMDJ-ODIUWQMJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N3Na2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164204-38-0 | |
| Record name | Phosphoramidon disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164204380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHOSPHORAMIDON DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7O684NXF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Phosphoramidon disodium typically used for in a research setting?
A: While not explicitly stated in the provided abstracts, Phosphoramidon disodium is a known inhibitor of metalloproteases, particularly endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP). In the context of the provided research, Phosphoramidon disodium serves as a positive control for elastase inhibition experiments. [, , ] Researchers compare the elastase inhibitory activity of their test substances to that of Phosphoramidon disodium to assess their potential as anti-wrinkle agents.
Q2: What is the significance of elastase activity in skin aging research?
A: Elastase is an enzyme that breaks down elastin, a protein that provides elasticity to the skin. Excessive elastase activity contributes to the degradation of the extracellular matrix (ECM) in skin, leading to wrinkle formation. [, , ] Therefore, substances that can inhibit elastase activity are of interest for their potential anti-wrinkle properties.
Q3: How do researchers assess the elastase inhibitory activity of test substances in comparison to Phosphoramidon disodium?
A: Researchers typically conduct in vitro experiments where they measure the activity of elastase in the presence and absence of the test substance and Phosphoramidon disodium. The results are often compared based on the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). This comparison allows researchers to evaluate the relative potency of the test substance as an elastase inhibitor compared to a known standard. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



